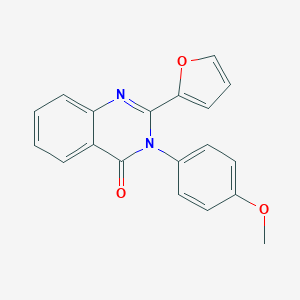

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de WAY-311994 implique plusieurs étapes, généralement en commençant par la préparation du noyau quinazolinone. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau quinazolinone : Cela peut être réalisé en faisant réagir l'acide anthranilique avec la formamide pour produire du 2-aminobenzamide, qui est ensuite cyclisé pour former la structure quinazolinone.

Réactions de substitution : Le noyau quinazolinone est ensuite soumis à des réactions de substitution pour introduire les groupes furan-2-yl et 4-méthoxyphényl. Cela peut être fait en utilisant des réactifs et des catalyseurs appropriés dans des conditions contrôlées.

Les méthodes de production industrielle de WAY-311994 impliqueraient probablement une optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés, ainsi qu'une évolutivité pour une production à grande échelle.

Analyse Des Réactions Chimiques

WAY-311994 peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle furane dans WAY-311994 peut être oxydé pour former des dérivés de furan-2,3-dione.

Réduction : Le noyau quinazolinone peut être réduit pour former des dérivés de dihydroquinazolinone.

Substitution : Le groupe méthoxy sur le cycle phényle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme le méthylate de sodium pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Chimie : En tant que dérivé de la quinazolinone, il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses.

Médecine : WAY-311994 s'est avéré prometteur en tant que composé de tête pour le développement de nouveaux agents thérapeutiques.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de WAY-311994 implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que dérivé de la quinazolinone, il peut inhiber certaines enzymes et certains récepteurs, ce qui conduit aux effets biologiques observés. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques de son utilisation.

Applications De Recherche Scientifique

Biological Activities

4(3H)-Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

- Anticancer Activity : Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Properties : Some derivatives show promise in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antimicrobial Effects : Certain 4(3H)-quinazolinones exhibit antimicrobial properties against various pathogens.

Applications in Medicinal Chemistry

The applications of 4(3H)-quinazolinone, particularly the derivative with furan and methoxyphenyl groups, are extensive:

Anticancer Agents

Numerous studies have demonstrated the efficacy of this compound in targeting specific cancer types. For example, research has shown that it can inhibit the proliferation of breast and lung cancer cell lines through various mechanisms, including cell cycle arrest and apoptosis induction.

Anti-inflammatory Drugs

The anti-inflammatory properties of 4(3H)-quinazolinones have led to investigations into their use in treating conditions such as arthritis and other inflammatory disorders. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antimicrobial Agents

The antimicrobial activity of certain derivatives has been explored against bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal treatments.

Case Studies

Several case studies highlight the effectiveness of 4(3H)-quinazolinone derivatives:

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported that a specific derivative significantly reduced tumor size in xenograft models of breast cancer when administered at therapeutic doses.

- Investigation of Anti-inflammatory Effects : Another study showed that a related compound effectively reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy Study : Research demonstrated that certain derivatives exhibited activity against resistant strains of Staphylococcus aureus, suggesting their utility in combating antibiotic resistance.

Mécanisme D'action

The mechanism of action of WAY-311994 involves its interaction with specific molecular targets and pathways. As a quinazolinone derivative, it can inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

WAY-311994 peut être comparé à d'autres dérivés de la quinazolinone, tels que :

2-(furan-2-yl)-3-(4-hydroxyphényl)quinazolin-4-one : Structure similaire, mais avec un groupe hydroxyle au lieu d'un groupe méthoxy.

2-(furan-2-yl)-3-(4-chlorophényl)quinazolin-4-one : Structure similaire, mais avec un atome de chlore au lieu d'un groupe méthoxy.

La singularité de WAY-311994 réside dans son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-, also known as WAY-311994, is a heterocyclic compound belonging to the quinazolinone family. This compound exhibits diverse biological activities, making it a significant subject of study in medicinal chemistry. Its unique structure, characterized by a furan ring and a methoxyphenyl substituent, contributes to its reactivity and biological properties.

- Molecular Formula: C19H14N2O3

- Molecular Weight: 318.3 g/mol

- IUPAC Name: 2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one

- CAS Number: 35868-41-8

Biological Activities

4(3H)-quinazolinones, including the specific compound , are noted for a broad spectrum of biological activities:

-

Antibacterial Activity

- A study evaluated the antibacterial properties of various quinazolinone derivatives, including WAY-311994. The compound demonstrated significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA) . The structure–activity relationship (SAR) analysis indicated that modifications on the quinazolinone core could enhance antibacterial efficacy.

- Antioxidant Activity

-

Anticancer Potential

- Quinazolinone derivatives have been investigated for their anticancer properties. Compounds structurally similar to WAY-311994 have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy .

-

Anti-inflammatory Effects

- Some studies indicate that quinazolinone derivatives possess anti-inflammatory properties, which can be attributed to their ability to inhibit specific inflammatory pathways . This makes them candidates for further investigation in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives has revealed key insights into how structural variations affect biological activity. For instance, substitution patterns on the phenyl and furan rings can significantly influence the compound's potency against various biological targets.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2-Furanyl)-4(3H)-quinazolinone | Furan ring substitution | Exhibits unique anti-inflammatory properties |

| 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | Methoxy group on phenyl ring | Known for enhanced anticancer activity |

| 6-Fluoro-2-(4-methylphenyl)-4(3H)-quinazolinone | Fluorine substitution | Noted for its potent cytotoxicity |

Synthesis Methods

The synthesis of 4(3H)-quinazolinone derivatives typically involves:

- Formation of the Quinazolinone Core: This can be achieved by cyclizing anthranilic acid with formamide.

- Substitution Reactions: The core is then modified to introduce furan and methoxy groups under controlled conditions .

Case Studies

- Antibacterial Study:

- Antioxidant Evaluation:

Propriétés

Numéro CAS |

35868-41-8 |

|---|---|

Formule moléculaire |

C19H14N2O3 |

Poids moléculaire |

318.3 g/mol |

Nom IUPAC |

2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |

Clé InChI |

IDFKAZZRWRKHIJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

SMILES canonique |

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.